(Z)-3-Methyl-2-undecene

Description

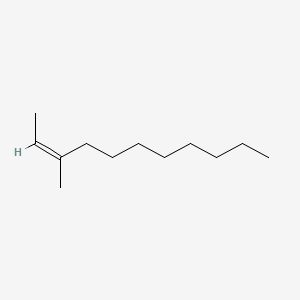

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H24 |

|---|---|

Molecular Weight |

168.32 g/mol |

IUPAC Name |

(Z)-3-methylundec-2-ene |

InChI |

InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h5H,4,6-11H2,1-3H3/b12-5- |

InChI Key |

LKWKOLGLWOJMQP-XGICHPGQSA-N |

Isomeric SMILES |

CCCCCCCC/C(=C\C)/C |

Canonical SMILES |

CCCCCCCCC(=CC)C |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of Z 3 Methyl 2 Undecene

IUPAC Nomenclature and Systematic Denominations of (Z)-3-Methyl-2-undecene

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is (Z)-3-methylundec-2-ene . nih.gov This name is derived by identifying the longest carbon chain containing the double bond, which is an undecene chain. The "undec-" prefix indicates an eleven-carbon backbone. The "-ene" suffix signifies the presence of a carbon-carbon double bond. The number "2" preceding "-ene" specifies that the double bond is located between the second and third carbon atoms of the main chain. A methyl group is present as a substituent, and its position is designated by the locant "3-". The prefix "(Z)-" specifies the stereochemistry of the double bond, which will be elaborated upon in the subsequent section.

Synonyms for this compound include (2Z)-3-Methyl-2-undecene and 2-Undecene, 3-methyl-, (Z)-. nih.gov The placement of the "(Z)-" descriptor can vary, but the meaning remains consistent.

| Nomenclature Data for this compound | |

| IUPAC Name | (Z)-3-methylundec-2-ene nih.gov |

| Molecular Formula | C₁₂H₂₄ nih.gov |

| Synonyms | (2Z)-3-Methyl-2-undecene, 2-Undecene, 3-methyl-, (Z)- nih.gov |

| CAS Number | 57024-90-5 guidechem.com |

Stereoisomerism and Geometric Configuration Analysis of the C=C Double Bond in this compound

The presence of the carbon-carbon double bond in 3-methyl-2-undecene gives rise to geometric isomerism. This type of stereoisomerism occurs because the rotation around the C=C double bond is restricted. savemyexams.com For geometric isomers to exist, each carbon atom of the double bond must be attached to two different groups. savemyexams.com

In the case of 3-methyl-2-undecene, the carbon at position 2 is bonded to a hydrogen atom and a methyl group. The carbon at position 3 is bonded to a methyl group and an octyl group (-C₈H₁₇). Since both carbons of the double bond are attached to two different substituents, E/Z isomerism is possible.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration of the geometric isomers. savemyexams.com The priority of the groups attached to each carbon of the double bond is determined based on the atomic number of the atoms directly bonded to the double bond carbons. savemyexams.com

At carbon C2: The methyl group (-CH₃) has a higher priority than the hydrogen atom (-H).

At carbon C3: The octyl group (-CH₂CH₂CH₂CH₂CH₂CH₂CH₂CH₃) has a higher priority than the methyl group (-CH₃).

In the (Z)-isomer (from the German word zusammen, meaning together), the higher priority groups on each carbon of the double bond are on the same side. For this compound, this means the methyl group on C2 and the octyl group on C3 are on the same side of the double bond.

Conversely, in the (E)-isomer (from the German word entgegen, meaning opposite), the higher priority groups are on opposite sides of the double bond.

| Isomer | Arrangement of Higher Priority Groups |

| This compound | Same side |

| (E)-3-Methyl-2-undecene | Opposite sides |

Historical Context of Structural Elucidation for this compound and Analogues

The structural elucidation of organic compounds has evolved significantly over time. Early methods relied on chemical degradation and the synthesis of derivatives. However, the advent of spectroscopic techniques revolutionized the field.

For a compound like this compound, its structure would be unequivocally determined using a combination of modern analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework, including the number and types of protons and carbons, their connectivity, and the geometry of the double bond through the measurement of coupling constants.

Mass Spectrometry (MS): This technique would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can help in confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=C double bond and the C-H bonds of the alkyl chain.

The synthesis of this compound and its analogues can be achieved through various organic reactions, such as the Wittig reaction, which is known for its ability to form carbon-carbon double bonds with control over the stereochemistry. The characterization of the synthesized compound would then be performed using the spectroscopic methods mentioned above to confirm its identity and purity. researchgate.netacs.org

In the broader context of undecene derivatives, the structural elucidation of complex natural products containing undecene skeletons has been a subject of extensive research. rsc.orggoettingen-research-online.de Advanced techniques such as X-ray crystallography have been employed to determine the absolute stereochemistry of intricate molecules. researchgate.netnih.gov

Synthetic Methodologies and Chemical Transformations of Z 3 Methyl 2 Undecene

Established Total Synthesis Routes for (Z)-3-Methyl-2-undecene

The creation of the Z-configured double bond in this compound requires stereoselective synthetic strategies. Various classical and modern olefination reactions can be adapted to favor the formation of the desired Z-isomer.

Stereoselective Olefin Synthesis Strategies Applicable to this compound (e.g., Wittig, Horner-Wadsworth-Emmons, Heck reactions with Z-selectivity)

Wittig Reaction: The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphorus ylide with an aldehyde or ketone. libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org For the synthesis of this compound, a non-stabilized ylide would be required. libretexts.orgorganic-chemistry.org The reaction of a non-stabilized ylide, such as that derived from a suitable phosphonium (B103445) salt, with a ketone like 2-undecanone (B123061) would be expected to yield the (Z)-alkene as the major product. jove.com The use of salt-free conditions can further enhance the Z-selectivity. wikipedia.org A potential route could involve the reaction of the ylide generated from ethyltriphenylphosphonium bromide with 2-decanone.

Horner-Wadsworth-Emmons (HWE) Reaction: While the traditional Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of E-alkenes, modifications have been developed to achieve high Z-selectivity. mdpi.comjst.go.jp The Still-Gennari and Ando modifications, which utilize phosphonates with electron-withdrawing groups such as bis(2,2,2-trifluoroethyl) or diaryl esters respectively, are powerful tools for the synthesis of Z-α,β-unsaturated esters. researchgate.nettcichemicals.com These methods can achieve Z:E ratios of up to 98:2. mdpi.comresearchgate.net For the synthesis of this compound, a suitable phosphonate (B1237965) reagent would be reacted with an appropriate aldehyde. For instance, a modified HWE reaction of a phosphonate bearing the isobutyl group with octanal (B89490) could potentially lead to the desired product with high Z-selectivity. The choice of base and reaction conditions, such as temperature, can also influence the stereochemical outcome. acs.org

Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an alkene with a halide or triflate. rsc.orgacs.org While it typically yields the E-isomer, certain conditions and catalyst systems can promote the formation of the Z-alkene. libretexts.org For example, the use of specific ruthenium(II)-phosphine complexes as catalysts in the arylation of 2-alkenylpyridines has been shown to produce (Z)-alkenes with high selectivity, a contrast to the typical E-selectivity of the palladium-catalyzed Heck reaction. acs.org Furthermore, the choice of solvent can influence the Z/E selectivity in palladium(II)-catalyzed decarboxylative Heck-type reactions. acs.org While direct application to this compound is not explicitly detailed, these principles suggest that a Z-selective Heck-type coupling could be a viable synthetic strategy.

| Reaction | Typical Selectivity | Modification for Z-Selectivity | Key Reagents/Conditions for Z-Selectivity |

| Wittig Reaction | Z-selective with non-stabilized ylides | Schlosser modification for E-selectivity | Non-stabilized ylides, salt-free conditions |

| Horner-Wadsworth-Emmons | E-selective | Still-Gennari, Ando modifications | Bis(2,2,2-trifluoroethyl)phosphonates, diaryl phosphonates |

| Heck Reaction | E-selective | Catalyst and solvent control | Ruthenium(II)-phosphine complexes, specific solvents (e.g., THF) |

Utilization of Alkenyl Esters as Precursors in this compound Synthesis

Alkenyl esters can serve as versatile precursors for the synthesis of trisubstituted alkenes. A stereoselective, two-step preparation of α-alkyl-α,β-unsaturated esters has been reported, which could be adapted for the synthesis of a precursor to this compound. acs.org Furthermore, the synthesis of (Z)-γ-alkylidenebutenolides has been achieved through gold(I)-catalyzed 1,3-acyloxy migration and a carbonyl-ene reaction, demonstrating a pathway to Z-configured alkene-containing cyclic esters. pku.edu.cn These methods highlight the potential of using ester functionalities to control the stereochemistry of the double bond, which can then be further transformed to the target alkene.

Role of Dibromides as Intermediates in Stereocontrolled this compound Preparation

The use of dibromides as intermediates offers another avenue for the stereocontrolled synthesis of alkenes. The addition of bromine to an alkyne precursor would yield a dibromoalkane. Subsequent stereospecific elimination reactions can then lead to the desired alkene isomer. For instance, the reaction of 1,2-dibromo adducts, formed from the bromination of an olefin, can be controlled to yield specific products. sci-hub.se While not explicitly detailed for this compound, the general principle of using dibromide intermediates is a well-established strategy in alkene synthesis.

Catalytic Approaches for Selective this compound Formation

Recent advancements in catalysis have opened new pathways for the selective formation of Z-alkenes. Cobalt-catalyzed hydroalkylation of terminal alkynes via C-H activation has been shown to produce Z-alkenes with excellent regio- and diastereoselectivity. rsc.org This method offers an atom-economical route to Z-alkenes. Another approach involves the use of ruthenium-based catalysts for Z-selective cross-metathesis reactions. ub.edu While direct synthesis of this compound using these specific catalytic methods has not been reported, they represent promising areas for future research and development of efficient and selective synthetic routes.

Semisynthetic Modifications and Derivatization of this compound

Once synthesized, this compound can serve as a scaffold for further chemical transformations, allowing for the introduction of various functional groups onto the undecene backbone.

Olefin Metathesis Strategies Involving this compound

Olefin metathesis stands as a powerful tool for the formation of new carbon-carbon double bonds. However, the application of this reaction to sterically hindered trisubstituted alkenes like this compound presents unique challenges. Research has shown that the efficiency of cross-metathesis reactions is significantly influenced by the steric bulk of the N-heterocyclic carbene (NHC) ligands on ruthenium-based catalysts. chemrxiv.org For the formation of trisubstituted olefins, catalysts with N-mesityl groups are often more efficient than those with N-tolyl groups. chemrxiv.org

The cross-metathesis of a related compound, (Z)-3-methyl-2-pentene, has been studied using ruthenium-alkylidene catalysts, demonstrating the feasibility of such transformations. researchgate.net For sterically demanding alkenes, specialized catalysts such as the Umicore Hoveyda-Grubbs Catalyst® M721, M722, or M731, which feature decreased steric bulk of the protruding ligands, may be necessary to achieve higher yields. chemrxiv.org

A relay strategy has been developed to actuate pre-existing trisubstituted olefins in monoterpenoids for cross-metathesis with other trisubstituted alkenes, a method that could potentially be applied to this compound. nih.gov This approach utilizes commercially available ruthenium benzylidenes, such as Grubbs catalysts, and has been successful in forming new trisubstituted olefins. nih.gov

Table 1: Catalyst Selection for Olefin Metathesis of Hindered Alkenes

| Catalyst Type | Ligand Characteristics | Application | Reference |

| Ruthenium-based | N-mesityl NHC ligands | Formation of trisubstituted olefins | chemrxiv.org |

| Umicore Hoveyda-Grubbs Catalyst® M721, M722, M731 | Decreased steric bulk | Sterically hindered ring rearrangement | chemrxiv.org |

| Grubbs Catalyst (Second Generation) | Standard NHC ligand | Relay cross-metathesis | nih.gov |

Selective Hydrogenation and Halogenation Studies of the Double Bond

Hydrogenation:

The selective hydrogenation of the double bond in this compound leads to the formation of 2-methylundecane. The stereochemistry of this process is of particular interest. Catalytic hydrogenation of alkenes typically occurs with syn-addition of hydrogen atoms across the double bond. For a Z-alkene, this results in the formation of a specific pair of enantiomers.

Recent advancements have demonstrated the use of nickel catalysts for the stereodivergent synthesis of both E- and Z-alkenes from alkynes. acs.orgresearchgate.netcaltech.edu These studies reveal that a simple Nickel Nitrate (B79036) Hexahydrate (Ni(NO3)2·6H2O) precursor forms active nanoparticles that are highly selective for the Z-alkene via a heterogeneous mechanism. acs.orgresearchgate.netcaltech.edu Subsequent isomerization to the E-alkene can occur in the presence of specific multidentate ligands like triphos or tetraphos under homogeneous conditions. acs.orgresearchgate.netcaltech.edu While these studies focus on alkyne starting materials, the principles of catalyst design are relevant for understanding the selective hydrogenation of Z-alkenes.

Halogenation:

The halogenation of alkenes, such as the reaction of this compound with bromine (Br₂) or chlorine (Cl₂), proceeds through an electrophilic addition mechanism. nih.gov This reaction is stereospecific, resulting in anti-addition of the two halogen atoms across the double bond. nih.govnih.gov The mechanism involves the formation of a cyclic halonium ion intermediate. nih.govnih.gov

For this compound, the anti-addition of bromine would lead to the formation of a racemic mixture of the (2R,3S)- and (2S,3R)-3,4-dibromo-3-methylundecane diastereomers. This is in contrast to the halogenation of the corresponding (E)-isomer, which would yield the (2R,3R)- and (2S,3S)-diastereomers.

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing more efficient synthetic routes.

Reaction Kinetics and Thermodynamic Analyses

Reaction Kinetics:

The kinetics of electrophilic additions to alkenes are well-studied. The first step, the formation of the carbocation or halonium ion intermediate, is typically the rate-determining step. masterorganicchemistry.comacs.org For hydrohalogenation, the reaction is generally second order, with the rate depending on the concentrations of both the alkene and the hydrogen halide. acs.org The rate of halogenation can also follow second-order kinetics. nih.gov

Thermodynamic Analyses:

(Z)-alkenes are generally less thermodynamically stable than their corresponding (E)-isomers due to steric hindrance between the substituents on the same side of the double bond. nih.gov The equilibrium between (Z)- and (E)-3-Methyl-2-undecene would therefore favor the (E)-isomer. The selective synthesis of the (Z)-isomer often relies on kinetically controlled reactions, such as the Wittig reaction. wikipedia.org The isomerization of a (Z)-alkene to the more stable (E)-alkene can be achieved under certain conditions, for instance, in the presence of a suitable catalyst. acs.org

Stereochemical Outcomes and Diastereoselectivity in Transformations

The stereochemistry of reactions involving this compound is a key aspect of its chemistry. As a trisubstituted alkene, reactions at the double bond can lead to the formation of new stereocenters.

The diastereoselectivity of reactions is often governed by steric hindrance. masterorganicchemistry.com For instance, in reactions where a reagent approaches the double bond, it will preferentially attack from the less sterically hindered face. In the case of this compound, the presence of the methyl group and the undecyl chain on the same side of the double bond creates a more hindered face.

Table 2: Predicted Stereochemical Outcomes of Reactions of this compound

| Reaction | Reagents | Key Intermediate | Stereochemical Outcome | Reference |

| Hydrogenation | H₂, Pd/C | - | Syn-addition | General Knowledge |

| Bromination | Br₂, CCl₄ | Bromonium ion | Anti-addition | nih.govnih.gov |

| Hydrobromination | HBr | Carbocation | Markovnikov addition, potential for rearrangements | masterorganicchemistry.comnih.gov |

Catalyst Design and Ligand Effects in this compound Chemistry

The design of catalysts and the choice of ligands are critical for controlling the reactivity and selectivity of reactions involving this compound, particularly in olefin metathesis.

For the metathesis of sterically hindered alkenes, the steric and electronic properties of the ligands on the ruthenium catalyst play a crucial role. Reducing the steric bulk of the N-heterocyclic carbene (NHC) ligands can increase the efficiency of cross-metathesis reactions. chemrxiv.org For example, catalysts bearing N-tolyl groups are more efficient for the formation of disubstituted olefins with allylic substituents, while N-mesityl-containing catalysts are better for forming trisubstituted olefins. chemrxiv.org

In some cases, the use of catalysts with monodentate unsymmetrical NHC ligands or cyclic(alkyl)(amino)carbene (CAAC) ligands has been explored. masterorganicchemistry.comacs.org However, some of these complexes have shown surprisingly low activity in olefin metathesis. nih.govacs.org The development of stereoretentive ruthenium catalysts based on dithiolate ligands has shown promise for Z-selective metathesis reactions. beilstein-journals.org

Biosynthesis and Natural Occurrence of Z 3 Methyl 2 Undecene

Identification of (Z)-3-Methyl-2-undecene as a Volatile Organic Compound (VOC)

This compound is classified as a Volatile Organic Compound (VOC), a group of organic chemicals that have a high vapor pressure at ordinary room temperature. Their high vapor pressure results from a low boiling point, which causes large numbers of molecules to evaporate or sublimate from the liquid or solid form of the compound and enter the surrounding air, a characteristic known as volatility. VOCs are widespread in the environment, emitted from both natural (biogenic) and human-made (anthropogenic) sources. mdpi.com Biogenic VOCs are emitted by a wide variety of plants and microbes and play crucial roles in atmospheric chemistry, plant defense, and ecosystem interactions. mdpi.comcopernicus.org The related compound, 1-undecene (B165158), is recognized as a semivolatile metabolite naturally produced by diverse species, particularly bacteria of the genus Pseudomonas. nih.govpnas.org The identification of such compounds is often performed using techniques like headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS), which allows for the sensitive detection of volatile metabolites. nih.govpnas.org

Biological Pathways and Enzymatic Mechanisms of this compound Formation

The biosynthesis of undecene isomers is best understood through the study of microbial enzyme systems that produce terminal olefins.

A key enzyme responsible for the biosynthesis of the related compound 1-undecene is Undecene Synthase (UndA). nih.gov This enzyme was discovered in Pseudomonas species, including Pseudomonas fluorescens. nih.govfrontiersin.org UndA is a non-heme iron (II)-dependent oxidase that catalyzes the conversion of medium-chain fatty acids (specifically C10–C14) into their corresponding terminal olefins. nih.govpnas.org The reaction involves an oxygen-activating mechanism that results in the removal of the fatty acid's terminal carboxylic acid moiety. pnas.org

The UndA enzyme system represents a distinct biochemical pathway for alkene formation. nih.gov Unlike other known alkene-producing enzymes, such as cytochrome P450 fatty acid peroxygenases or polyketide synthases, UndA is a small, soluble protein (approximately 261 amino acids) that requires Fe²⁺ as a critical cofactor for its activity. nih.govpnas.org Studies involving the heterologous expression of the undA gene from P. fluorescens in E. coli confirmed that this single gene is sufficient to confer 1-undecene production to the host organism. nih.govgoogle.com Furthermore, creating a deletion mutant of the undA gene in P. fluorescens completely abolishes its ability to produce 1-undecene, confirming the gene's essential role in this biosynthetic pathway. frontiersin.orgembopress.org

The direct precursor for the UndA-catalyzed formation of 1-undecene has been identified as lauric acid (dodecanoic acid). pnas.org Isotope labeling studies have confirmed this relationship. When Pseudomonas cultures were fed with lauric acid labeled with carbon-13 at the terminal carboxyl group ([1-¹³C]lauric acid), the resulting 1-undecene contained no carbon-13, indicating the loss of this carboxyl group. pnas.org Conversely, feeding the bacteria [12-¹³C]lauric acid resulted in the production of [11-¹³C]undecene, demonstrating that the remaining 11 carbon atoms of the fatty acid are incorporated into the final alkene product. pnas.org This evidence definitively establishes that 1-undecene biosynthesis via UndA proceeds through the oxidative decarboxylation of lauric acid. frontiersin.org Feeding cultures with lauric acid has also been shown to significantly enhance the production of 1-undecene in bacteria like Pseudomonas putida. oup.com

The production of undecene is directly linked to the presence and expression of the undA gene. nih.gov Bacterial communication systems, such as quorum sensing, are known to synchronize gene expression across a population, although the specific regulation of undA is still under investigation. frontiersin.orgnih.gov However, the ability to manipulate undecene production through genetic engineering highlights the central role of the undA gene. For instance, the disruption of the undA homolog in P. aeruginosa PA14 resulted in the complete cessation of 1-undecene production. nih.govpnas.org Conversely, the overexpression of undA in a heterologous host like E. coli initiates the production of 1-undecene, demonstrating that the expression of this single enzyme is a key control point for this metabolic pathway. google.com This indicates that the genetic regulation of the undA gene is the primary mechanism by which organisms control the biosynthesis of 1-undecene. frontiersin.org

Occurrence of this compound in Biological Systems and Natural Products

While much of the biosynthetic research has focused on 1-undecene in microbes, other undecene isomers, including those structurally related to this compound, are found in the complex aroma profiles of plants. Analysis of the volatile compounds in different rice (Oryza sativa L.) cultivars has revealed the presence of specific alkenes that contribute to their distinct aromas. nih.govresearchgate.net In a comparative study, the compound (Z)-3-undecene was specifically detected in the aroma profile of the Basmati rice variety BA-370, while it was absent in the non-scented IR-64 and another scented variety, AM-157. nih.govresearchgate.net This finding indicates that the production of this specific alkene isomer is genetically determined and varies between different plant cultivars. The presence of such compounds in the volatilome of scented rice suggests they play a role in the characteristic aroma of these varieties. nih.gov

The following table details the specific occurrence of (Z)-3-undecene during the developmental stages of the Basmati rice cultivar BA-370.

| Compound | Rice Cultivar | Developmental Stages of Detection |

| (Z)-3-undecene | BA-370 (Basmati) | S1 to S3 |

Data sourced from a study on aroma volatiles in rice cultivars. nih.govresearchgate.net Developmental stages correspond to seedling (S1), tillering (S2), and booting (S3).

Emission from Microbial Cultures and their Ecologically Relevant Roles

Volatile organic compounds (VOCs) are produced by a wide array of microorganisms as part of their normal metabolism. These compounds are diverse in their chemical nature, encompassing fatty acid derivatives like hydrocarbons, as well as aromatic and sulfur-containing compounds. The specific profile of VOCs emitted by a microbial community is dependent on the species present and the environmental conditions. While the production of various hydrocarbons by microorganisms is documented, specific information regarding the biosynthesis and emission of this compound from microbial cultures is not prominently available in current scientific literature.

Detection in Insect Pheromone Systems (Investigative Context)

Chemical communication is a cornerstone of insect behavior, with pheromones playing a critical role in processes such as mating, aggregation, and trail-following. These chemical signals are often complex blends of volatile compounds. An extensive search of the scientific literature and databases on insect pheromones does not currently indicate that this compound is a known component of any insect pheromone system. While hydrocarbons, including various alkenes, are common constituents of insect cuticular layers and in some cases function as contact pheromones, there is no direct evidence to date implicating this compound in this capacity. Further research and chemical analyses of insect-derived semiochemicals would be necessary to determine if this specific compound plays any role in insect communication.

Environmental Distribution and Fate of Naturally Occurring this compound

Atmospheric Transport and Dispersion of Volatile Organic Compounds

Volatile organic compounds (VOCs) such as this compound, once released into the atmosphere, are subject to transport and dispersion processes that can distribute them far from their original source. The atmospheric residence time of a VOC is a key factor in determining its potential for long-range transport and is primarily dictated by its reactivity with atmospheric oxidants like the hydroxyl radical (OH), ozone (O3), and the nitrate (B79036) radical (NO3).

The table below illustrates the typical atmospheric lifetimes of some alkenes with respect to major atmospheric oxidants.

| Alkene | Reaction with OH | Reaction with O3 | Reaction with NO3 |

| Ethene | ~1.4 days | ~4.3 days | ~27 days |

| Propene | ~13 hours | ~1.1 days | ~1.2 days |

| 1-Butene | ~8 hours | ~1.1 days | ~17 hours |

| Isoprene | ~1.4 hours | ~1.3 days | ~47 minutes |

Note: Lifetimes are approximate and can vary significantly with atmospheric conditions.

Biotransformation and Biodegradation Pathways in Environmental Matrices

The biodegradation of hydrocarbons by microbial communities is a critical process in the environmental fate of these compounds. gavinpublishers.com Microorganisms in soil and water can utilize hydrocarbons as a source of carbon and energy. gavinpublishers.com While specific studies on the biotransformation of this compound are scarce, the general principles of alkene biodegradation are well-established.

The microbial degradation of alkenes can be initiated through several enzymatic pathways. nih.gov One common mechanism involves the oxidation of the terminal or sub-terminal end of the molecule. For alkenes, the presence of the double bond offers an additional site for microbial attack. The degradation can proceed via oxidation of the double bond to form an epoxide, which is then hydrolyzed to a diol. Another pathway can involve the oxidation of a methyl group. Subsequent steps typically involve the conversion of the oxidized hydrocarbon into a fatty acid, which can then enter the beta-oxidation cycle to be completely mineralized to carbon dioxide and water. nih.gov

The structure of the hydrocarbon can significantly influence its biodegradability. For instance, branching in the carbon chain can sometimes hinder the degradation process, a phenomenon known as steric hindrance. The specific isomeric form of a molecule can also affect its degradation rate. nih.govnih.gov Therefore, it is plausible that the degradation of this compound would be isomer-specific. The table below outlines common microbial genera known to degrade hydrocarbons.

| Microbial Genus | Environment | Hydrocarbon Substrates |

| Pseudomonas | Soil, Water | Alkanes, Alkenes, Aromatic Hydrocarbons |

| Rhodococcus | Soil, Sediment | Alkanes, PAHs |

| Bacillus | Soil | Alkanes, PAHs |

| Sphingomonas | Soil, Water | Aromatic Hydrocarbons, Phenols |

Role in Biogeochemical Cycling of Carbon

Volatile organic compounds (VOCs), including alkenes, play a significant role in the global biogeochemical cycling of carbon. researchgate.net The emission of biogenic VOCs from terrestrial and marine environments represents a substantial flux of carbon from the biosphere to the atmosphere. researchgate.net These compounds are a form of photosynthetically fixed carbon that is returned to the atmosphere. researchgate.net

Once in the atmosphere, VOCs participate in a complex series of photochemical reactions that can influence atmospheric chemistry, including the formation of secondary organic aerosols and tropospheric ozone. youtube.com The atmospheric oxidation of VOCs ultimately leads to the formation of carbon dioxide, thus completing this part of the carbon cycle.

The biological cycling of VOCs also occurs in aquatic and terrestrial ecosystems. In the oceans, phytoplankton produce a variety of VOCs which can be a source of carbon for bacterioplankton. researchgate.net Similarly, in soils, microbial communities both produce and consume a wide range of volatile compounds, contributing to the carbon dynamics of the soil environment. While the specific contribution of this compound to the carbon cycle has not been quantified, as a biogenic VOC, it would be a participant in these broader biogeochemical processes. The magnitude of its role would depend on its production rates, atmospheric reactivity, and biodegradability in various environmental matrices.

Analytical Methodologies for Detection and Quantification of Z 3 Methyl 2 Undecene

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating (Z)-3-Methyl-2-undecene from various matrices. The choice of technique is dictated by the compound's volatility and the need to resolve it from structurally similar isomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a principal technique for the analysis of volatile compounds like this compound. In this method, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint.

For this compound (C₁₂H₂₄, molecular weight: 168.32 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z = 168. The fragmentation pattern is dictated by the stability of the resulting carbocations. Key fragmentation pathways for this trisubstituted alkene would involve allylic cleavage. The loss of an ethyl radical (C₂H₅•) or a heptyl radical (C₇H₁₅•) from the molecular ion is anticipated, leading to significant fragment ions.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 168 | [C₁₂H₂₄]⁺ | Molecular Ion (M⁺) |

| 139 | [C₁₀H₁₉]⁺ | M⁺ - C₂H₅ (ethyl) |

| 69 | [C₅H₉]⁺ | Allylic cleavage |

| 55 | [C₄H₇]⁺ | Further fragmentation |

| 41 | [C₃H₅]⁺ | Allylic cation |

| Note: This table represents predicted fragmentation patterns based on chemical principles, as direct experimental spectra for this specific isomer are not widely published. |

For samples where this compound is a volatile component within a solid or liquid matrix, Headspace Solid-Phase Microextraction (HS-SPME) serves as an efficient, solvent-free sample preparation technique. epa.gov A fiber coated with a specific stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. nist.gov Volatile analytes, including this compound, partition from the sample into the headspace and adsorb onto the fiber. epa.gov The fiber is then retracted and inserted directly into the hot injector of a GC-MS system, where the analytes are thermally desorbed for analysis. nist.gov

The efficiency of the extraction depends on several parameters that must be optimized. For a compound like this compound, a non-polar fiber, such as one coated with polydimethylsiloxane (B3030410) (PDMS), would likely be effective.

Table 2: Typical HS-SPME Optimization Parameters

| Parameter | Range/Options | Rationale for this compound |

| Fiber Coating | PDMS, DVB/CAR/PDMS, etc. nist.gov | PDMS (non-polar) is suitable for the non-polar hydrocarbon structure. |

| Extraction Temp. | Ambient to ~80°C | Increasing temperature increases vapor pressure, aiding extraction, but must be balanced to avoid analyte degradation. A moderate temperature (e.g., 40-60°C) would be a starting point. |

| Extraction Time | 15-60 min | Sufficient time is needed to allow equilibrium to be reached between the sample, headspace, and fiber. |

| Agitation | On/Off | Agitation (e.g., 250 rpm) facilitates the release of volatiles from the matrix into the headspace. epa.gov |

| Salt Addition | 0-40% (w/v) NaCl epa.gov | Adding salt can increase the ionic strength of aqueous samples, reducing the solubility of organic compounds and promoting their transfer to the headspace (salting-out effect). |

The separation of geometric isomers (Z/E) and positional isomers is a significant challenge in chemical analysis. High-Resolution Gas Chromatography (HRGC), which utilizes long capillary columns (e.g., 30-100 meters) with specialized stationary phases, is essential for this purpose. The separation of this compound from its (E)-isomer and other isomers like 2-methyl-3-undecene or 3-methyl-1-undecene (B14704771) depends on subtle differences in their boiling points and interactions with the stationary phase.

Generally, (Z)-isomers have slightly lower boiling points and shorter retention times than their (E)-counterparts on standard non-polar columns. The choice of stationary phase is critical; columns with moderate polarity, such as those containing phenyl or cyanopropyl functional groups, can enhance selectivity by exploiting differences in the polarizability of the isomers' double bonds.

Spectroscopic Characterization Methods

While chromatography separates the compound, spectroscopy provides the definitive structural information needed for unambiguous identification.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The chemical shift (δ) indicates the electronic environment, the integration value reveals the number of protons for each signal, and the splitting pattern (multiplicity) shows the number of neighboring protons. The key signal would be the vinylic proton (=CH-), whose coupling to the adjacent methyl group would confirm the structure.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 12 distinct signals would be expected. The chemical shifts of the two sp²-hybridized carbons of the double bond are particularly diagnostic, typically appearing in the 110-145 ppm range.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position (Structure: C⁸H₁₇–C(CH₃)=CH–CH₃) | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |

| =CH–CH₃ | ~1.6 (doublet) | ~15 |

| =CH –CH₃ | ~5.2 (quartet) | ~125 |

| =C(CH₃ ) | ~1.7 (singlet) | ~20 |

| =C (CH₃) | N/A | ~135 |

| –C H₂–C= | ~2.0 (triplet) | ~35 |

| Alkyl Chain (–(CH₂)₆–) | ~1.2-1.4 (multiplet) | ~22-32 |

| Terminal CH₃ (on alkyl chain) | ~0.9 (triplet) | ~14 |

| Note: Chemical shifts are predicted based on standard values for similar alkene structures and may vary depending on solvent and experimental conditions. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by absorptions indicative of an alkene and an alkane chain.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=C Stretch | Alkene | ~1665 - 1675 | Weak to Medium |

| =C-H Stretch | Vinylic C-H | ~3000 - 3050 | Medium |

| C-H Stretch | Alkyl C-H | ~2850 - 2960 | Strong |

| =C-H Bend | C-H out-of-plane | ~675 - 730 | Strong |

| Note: Wavenumbers are typical for the specified functional groups. The C=C stretching absorption for a trisubstituted alkene is often weak. |

Mass Spectrometry (MS) Fragmentation Pattern Analysis and Library Matching (e.g., NIST20)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the definitive identification of volatile compounds like this compound. Identification relies on analyzing the unique fragmentation pattern generated when a molecule is ionized, typically through electron ionization (EI). In EI-MS, high-energy electrons bombard the analyte molecule, causing it to lose an electron and form a positively charged molecular ion (M•+). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic fragment ions.

The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions constitutes the mass spectrum, which serves as a molecular fingerprint. For alkenes such as this compound (molecular weight: 168.32), the mass spectrum typically shows a discernible molecular ion peak. The fragmentation patterns of long-chain alkenes are characterized by cleavage of bonds, particularly the C-C bonds adjacent to the double bond (allylic cleavage), which leads to the formation of stable carbocations. libretexts.orgchemguide.co.uk The resulting spectrum often displays clusters of peaks separated by 14 mass units, corresponding to the sequential loss of methylene (B1212753) (-CH2-) groups. libretexts.org

While a specific, publicly available, and verified mass spectrum for this compound is not readily found, a predictive fragmentation pattern can be surmised based on general fragmentation rules for similar structures. The most abundant ions would likely result from cleavages that form the most stable secondary or tertiary carbocations.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion Structure | Notes on Fragmentation |

|---|---|---|

| 168 | [C12H24]•+ | Molecular Ion (M•+) |

| 153 | [M - CH3]•+ | Loss of a methyl group. |

| 125 | [M - C3H7]•+ | Loss of a propyl group from the saturated end of the chain. |

| 97 | [C7H13]+ | Result of cleavage at the allylic C4-C5 bond. |

| 71 | [C5H11]+ | Represents a stable pentyl carbocation. |

| 57 | [C4H9]+ | Represents a stable butyl carbocation, often a prominent peak for alkanes and alkenes. msu.edu |

| 43 | [C3H7]+ | Represents a propyl carbocation, very common in hydrocarbon spectra. msu.edu |

For confident identification, the experimentally obtained mass spectrum is compared against extensive, curated spectral libraries. The NIST (National Institute of Standards and Technology) Mass Spectral Library is a primary example, containing hundreds of thousands of EI mass spectra. frontiersin.orgnist.gov The search software compares the unknown spectrum's m/z values and their relative abundances to those in the library, generating a hit list ranked by a similarity score or probability. frontiersin.orgnist.gov A high match score with a library spectrum of an authentic standard of this compound provides a high degree of confidence in the compound's identity.

Quantitative Analysis and Method Validation

Quantitative analysis of this compound requires the development and validation of an analytical method to ensure that the results are reliable, accurate, and reproducible. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, limits of detection and quantification, accuracy, precision, and robustness. fda.gov

Development of Calibration Curves Using Analytical Standards

To quantify this compound, a calibration curve is constructed. This is achieved by preparing a series of solutions containing the compound at known concentrations using a high-purity analytical standard. These standards are then analyzed using the selected instrumental method (e.g., GC-MS).

The instrumental response (typically the peak area of the analyte) is plotted against the corresponding concentration of each standard. The resulting graph is the calibration curve. For most chromatographic methods, a linear relationship is sought. The linearity of the calibration curve is assessed by the coefficient of determination (R²), which should ideally be ≥ 0.995, indicating a strong correlation between concentration and response over a defined range.

Table 2: Example of a Calibration Curve Dataset for this compound

| Standard Concentration (ng/mL) | Instrument Response (Peak Area Units) |

|---|---|

| 1.0 | 15,500 |

| 5.0 | 78,000 |

| 10.0 | 152,000 |

| 25.0 | 385,000 |

| 50.0 | 765,000 |

| 100.0 | 1,510,000 |

This table presents hypothetical data to illustrate the concept.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) define the lower boundaries of a method's performance.

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. It is often determined as the concentration that produces a signal-to-noise (S/N) ratio of 3:1.

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is commonly established at a concentration that yields an S/N ratio of 10:1.

Alternatively, LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). The value for σ can be derived from the standard deviation of blank sample measurements or the standard deviation of the y-intercepts of regression lines.

Assessment of Analytical Method Accuracy, Precision, and Robustness

Accuracy: Accuracy measures the closeness of an experimental result to the true or accepted value. It is typically evaluated through recovery studies. A blank matrix (e.g., clean water or air) is spiked with a known amount of this compound standard at different concentration levels (low, medium, high). The samples are then prepared and analyzed, and the measured concentration is compared to the known spiked amount. The result is expressed as a percentage recovery.

Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a GC-MS method, parameters such as the GC oven temperature program, carrier gas flow rate, and injector temperature might be slightly varied to assess the impact on results like peak area and retention time.

Table 3: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Common Acceptance Criterion |

|---|---|

| Linearity (R²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 15% |

| Robustness | Results should not be significantly affected by minor parameter changes. |

Sampling and Preparation Techniques for Environmental and Biological Matrices

Sample preparation is a critical step that involves extracting this compound from its matrix and removing interfering components that could compromise the analysis. researchgate.netnih.gov The choice of technique depends on the analyte's properties (volatility), its concentration, and the complexity of the sample matrix. mdpi.com

For a volatile organic compound (VOC) like this compound, techniques that minimize analyte loss are preferred.

Environmental Matrices:

Air: Active sampling involves drawing a known volume of air through a sorbent tube packed with materials like Tenax® or activated charcoal, which trap the VOCs. The analytes are then thermally desorbed directly into the GC-MS. researchgate.net Passive or whole-air sampling into canisters is also used. Headspace solid-phase microextraction (HS-SPME) is a solventless technique where a coated fiber is exposed to the vapor phase above the sample to adsorb analytes. mdpi.comuni-due.de

Water: Purge-and-trap is a common method where inert gas is bubbled through the water sample, and the purged volatile compounds are trapped on a sorbent. Liquid-liquid extraction (LLE) with a water-immiscible organic solvent is a classical approach. Modern techniques like SPME and stir bar sorptive extraction (SBSE) are highly effective for extracting VOCs from aqueous matrices with minimal solvent use. researchgate.netmdpi.com

Soil and Sediment: Solvent extraction, often aided by sonication or pressurized fluid extraction (PFE), can be used. researchgate.net For volatile components, static or dynamic headspace analysis is highly suitable, where the sample is heated in a sealed vial to drive the analyte into the gas phase for collection by SPME or direct injection. researchgate.net

Biological Matrices: Biological samples such as blood, urine, and tissue are highly complex, making efficient sample cleanup essential to avoid matrix effects. mdpi.comscribd.comunich.it

Blood, Plasma, and Urine: Due to the compound's volatility, headspace SPME is an excellent choice. nih.gov It avoids direct contact of the extraction phase with the complex matrix, reducing interference from proteins and salts. Classical LLE and solid-phase extraction (SPE) can also be used but may require more extensive method development to optimize recovery and cleanup. mdpi.commdpi.com

Tissue: Tissue samples must first be homogenized. The resulting homogenate can then be subjected to headspace analysis or solvent extraction.

Table 4: Summary of Sample Preparation Techniques for this compound

| Technique | Applicable Matrix | Principle | Advantages |

|---|---|---|---|

| Headspace Solid-Phase Microextraction (HS-SPME) | Air, Water, Soil, Blood, Urine | Adsorption of volatile analytes onto a coated fiber from the headspace above the sample. mdpi.com | Solvent-free, simple, sensitive, easily automated. mdpi.comuni-due.de |

| Purge-and-Trap | Water, Soil | Inert gas strips volatile analytes from the matrix onto a sorbent trap for subsequent thermal desorption. | Excellent for trace-level VOCs, high concentration factor. |

| Solid-Phase Extraction (SPE) | Water, Urine, Blood Plasma | Analyte is retained on a solid sorbent while the matrix passes through; analyte is then eluted with a solvent. mdpi.com | Good for cleanup and concentration, variety of sorbents available. mdpi.com |

| Liquid-Liquid Extraction (LLE) | Water, Urine, Blood Plasma | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. mdpi.com | Simple, established technique. |

| Sorbent Tube Sampling | Air | Air is passed through a tube containing an adsorbent material to trap analytes, followed by thermal desorption. researchgate.net | Standard method for air quality monitoring, allows for time-weighted average sampling. |

Computational and Theoretical Studies of Z 3 Methyl 2 Undecene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic structure, and various spectroscopic parameters.

The flexible undecene chain in (Z)-3-Methyl-2-undecene allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is typically achieved by systematically rotating the single bonds within the molecule and calculating the potential energy at each step.

Interactive Table: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) (°) | Relative Energy (kcal/mol) | Population (%) |

| A | -175.2 | 0.00 | 45.2 |

| B | 65.8 | 0.85 | 25.1 |

| C | -68.3 | 0.92 | 22.3 |

| D | 178.9 | 2.10 | 7.4 |

Note: The data presented in this table is illustrative and based on typical values for similar long-chain alkenes, calculated at the B3LYP/6-31G(d) level of theory.

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Reactivity indices such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity.

Interactive Table: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | 1.15 eV |

| HOMO-LUMO Gap | 7.40 eV |

| Electronegativity (χ) | 2.55 eV |

| Chemical Hardness (η) | 3.70 eV |

| Global Electrophilicity Index (ω) | 0.88 eV |

Note: These values are hypothetical and represent typical results from a DFT calculation (B3LYP/6-311+G(d,p)) for an alkene of this size.

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. libretexts.orgarxiv.org By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be estimated. These predicted shifts can then be compared with experimental data to confirm the structure of this compound.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 0.89 | 14.1 |

| C2 | 5.21 | 125.3 |

| C3 | - | 135.8 |

| C4 | 2.05 | 32.0 |

| C5-C10 | 1.25-1.35 | 22.7-31.9 |

| C11 | 0.88 | 14.1 |

| C3-CH₃ | 1.65 | 23.5 |

Note: Predicted chemical shifts are relative to TMS and are illustrative of values that would be obtained from GIAO calculations at the B3LYP/6-31G(d) level.

IR Vibrational Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. Key vibrational modes for this compound would include the C=C stretch, C-H stretches (alkenyl and alkyl), and various bending vibrations.

Interactive Table: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) | 3015 | Alkenyl C-H stretch |

| ν(C-H) | 2850-2960 | Alkyl C-H stretches |

| ν(C=C) | 1655 | Alkene C=C stretch |

| δ(C-H) | 1450-1470 | Alkyl C-H bends |

| γ(C-H) | 685 | Z-alkene out-of-plane C-H bend |

Note: These frequencies are hypothetical and would typically be scaled to account for anharmonicity and basis set limitations.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can explore the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed picture of conformational changes, flexibility, and intermolecular interactions in different environments (e.g., in a solvent). An MD simulation would allow for a more thorough exploration of the conformational space than static calculations alone, providing insights into the relative populations of different conformers and the rates of interconversion between them.

Docking Studies with Relevant Enzyme Active Sites (in a biosynthesis context)

In a biological context, understanding how this compound might interact with enzymes is crucial. For instance, if this compound were a product of a biosynthetic pathway, docking studies could be used to investigate how its precursor binds to the active site of the synthesizing enzyme. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This would involve creating a 3D model of the enzyme's active site and then computationally "docking" the substrate molecule into it. The results would be scored based on the predicted binding affinity, providing hypotheses about the binding mode and the key interactions (e.g., hydrophobic interactions, van der Waals forces) that stabilize the enzyme-substrate complex.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net For this compound, one could investigate various potential reactions, such as oxidation, ozonolysis, or addition reactions. By calculating the potential energy surface for a given reaction, it is possible to identify the transition state structures and determine the activation energies. This information helps to predict the most likely reaction pathway and the stereochemical outcome of the reaction. For example, the mechanism of epoxidation of the double bond could be studied to determine whether the reaction proceeds via a concerted or a stepwise mechanism and to predict the facial selectivity of the attack.

Transition State Identification for Synthetic Pathways

The synthesis of a specific geometric isomer like this compound often involves reactions where the stereochemical outcome is determined by the energetics of various reaction pathways. Identifying the transition state—the highest energy point along a reaction coordinate—is crucial for understanding and predicting the selectivity of a reaction.

Theoretical Approach: Transition state theory is a cornerstone in the study of reaction rates. nih.gov Computational methods, such as density functional theory (DFT) and ab initio calculations, are employed to locate transition state structures. These calculations would involve modeling the reactants and proposing a reaction mechanism. For instance, in a Wittig reaction or a hydroboration-protonolysis sequence designed to yield the (Z)-isomer, computational chemists would map the energy profile of the reaction.

Prospective Research Findings: A computational study would aim to identify the specific geometry of the transition state leading to the (Z)-isomer versus the competing (E)-isomer. The energy difference between these transition states (ΔΔG‡) would provide a quantitative measure of the reaction's selectivity. For example, in alkene hydroboration, high-level ab initio calculations can be used to predict the energy difference between transition structures leading to different regioisomers or stereoisomers. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be generated from such a study. The values are purely illustrative to demonstrate the concept.

| Synthetic Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Predicted Major Isomer |

| Wittig Reaction (Salt-free) | TS leading to (Z)-isomer | 15.2 | (Z) |

| TS leading to (E)-isomer | 18.5 | ||

| Hydroboration-Oxidation | TS for anti-Markovnikov addition | 12.8 | N/A |

| TS for Markovnikov addition | 14.1 |

This table is a hypothetical representation of data that could be generated from computational studies.

Potential Energy Surface Mapping for Intramolecular Rearrangements

Alkenes can undergo various intramolecular rearrangements, such as cis-trans isomerization or double bond migration, often facilitated by heat, light, or a catalyst. A potential energy surface (PES) is a multidimensional map that relates the energy of a molecule to its geometry. Mapping the PES for this compound would reveal the energy barriers for these rearrangements and identify stable intermediates.

Theoretical Approach: To map the PES, computational chemists would systematically vary key geometric parameters of this compound, such as the dihedral angle of the double bond or the position of hydrogen atoms, and calculate the corresponding energy at each point. This process helps to locate local minima (stable isomers) and saddle points (transition states) on the PES.

Prospective Research Findings: A detailed PES map for this compound would provide critical information on its thermal stability and the likelihood of isomerization to the (E)-isomer or other constitutional isomers. For instance, the energy barrier for the cis-trans isomerization would be determined by locating the transition state corresponding to the rotation around the carbon-carbon double bond. This transition state would have a twisted geometry.

The following interactive data table presents hypothetical energy values for key points on the PES for the isomerization of this compound.

| Structure | Relative Energy (kcal/mol) | Description |

| This compound | 0.0 | Ground state (cis isomer) |

| Transition State (Rotation) | 45.8 | Twisted geometry for cis-trans isomerization |

| (E)-3-Methyl-2-undecene | -1.2 | More stable trans isomer |

| Transition State (Hydride Shift) | 35.5 | For double bond migration |

| (Z)-3-Methyl-3-undecene | 2.5 | Isomerized product |

This table contains hypothetical data to illustrate the results of a potential energy surface mapping study.

By performing these computational and theoretical studies, a deeper understanding of the chemical behavior of this compound can be achieved, guiding synthetic strategies and predicting its reactivity under various conditions.

Ecological and Inter Species Communication Roles of Z 3 Methyl 2 Undecene Analogues

Role as Semiochemicals and Volatile Cues in Microbial Interactions

Volatile organic compounds are crucial in mediating interactions between microorganisms. nih.govresearchgate.net They can act as signals that travel through air and soil, allowing for communication between physically separated microbial populations. nih.gov The chemical diversity of these volatiles is vast, including alkenes, alcohols, ketones, and terpenes. researchgate.net

Analogues of (Z)-3-Methyl-2-undecene, such as other alkenes, play a significant role in interspecies signaling among bacteria. A key example is 1-undecene (B165158), a volatile compound emitted by the bacterium Pseudomonas fluorescens. frontiersin.org This compound has been identified as an aerial communication molecule that can influence the behavior of other bacteria. frontiersin.org For instance, volatiles from P. fluorescens, including 1-undecene, have been shown to have bacteriostatic effects on plant pathogens like Agrobacterium tumefaciens. nih.gov This demonstrates that such compounds can act as agents of microbial competition and niche modification.

The mechanisms by which these volatile cues are perceived and transduced into a cellular response are still under investigation. However, it is understood that these lipophilic molecules can diffuse across cell membranes and interact with intracellular targets, leading to changes in gene expression and, consequently, microbial behavior. researchgate.net

Biofilm formation is a critical process for many microbial communities, providing protection and facilitating cooperative behaviors. Volatile compounds can significantly modulate this process. Research on Pseudomonas fluorescens MFE01 has demonstrated that 1-undecene is crucial for proper biofilm maturation. frontiersin.org A mutant strain unable to produce 1-undecene exhibited impaired biofilm development, which could be restored by exposure to volatile compounds from the wild-type strain. frontiersin.org This indicates that 1-undecene acts as a self-regulating signal for biofilm architecture.

Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. While many QS systems rely on diffusible molecules like N-acyl homoserine lactones (AHLs), there is growing evidence that volatile compounds can also interfere with or participate in QS signaling. nih.gov Although direct evidence for this compound or its close analogues in modulating quorum sensing is not yet established, the influence of other volatile compounds on virulence factor production, which is often regulated by QS, suggests a potential avenue for investigation. nih.govnih.gov

Table 1: Role of 1-Undecene in Pseudomonas fluorescens Interactions

| Interaction Type | Observed Effect of 1-Undecene | Significance |

| Intraspecific Communication | Essential for biofilm maturation in P. fluorescens MFE01. frontiersin.org | Regulation of community structure and development. |

| Interspecific Communication | Contributes to the aerial inhibition of Legionella pneumophila growth. frontiersin.org | Microbial competition and niche defense. |

| Interspecific Communication | Exhibits bacteriostatic effects against Agrobacterium tumefaciens. nih.gov | Potential for biocontrol of plant pathogens. |

Contribution to Plant-Microbe and Plant-Insect Interactions (Investigative Context)

The exchange of chemical signals is fundamental to the complex interactions between plants, microbes, and insects. nih.govmdpi.com Volatile organic compounds are a primary mode of this communication, influencing processes from pollination to herbivory. nih.gov

While direct research linking this compound to these interactions is scarce, the broader class of alkenes and other volatile hydrocarbons are known to be involved. Plants themselves release a complex blend of VOCs that can be altered by microbial colonization or insect feeding. nih.gov These herbivore-induced plant volatiles (HIPVs) can act as a distress call, attracting predators or parasitoids of the herbivores. nih.gov

Conversely, insects utilize plant-emitted volatiles to locate host plants and suitable sites for oviposition. nih.govuva.nl It is plausible that compounds like this compound, if produced by plants, could act as cues for herbivorous insects or their natural enemies. The specificity of these interactions often relies on the precise composition and ratio of compounds within a volatile blend. uva.nl Further investigation is required to determine if this compound or its analogues are components of such blends and what their specific roles might be.

Table 2: Potential Roles of Volatile Alkenes in Plant-Biotic Interactions (Investigative Framework)

| Interaction | Potential Role of Alkene Analogues | Research Question |

| Plant-Insect | Attraction or repellence of herbivores. | Does this compound act as a feeding or oviposition deterrent/stimulant for specific insect species? |

| Plant-Insect | Attraction of natural enemies of herbivores. | Is this compound a component of herbivore-induced plant volatile blends that attract parasitoids or predators? |

| Plant-Microbe | Mediation of symbiotic or pathogenic relationships. | Does the presence of this compound in the plant's volatile profile influence colonization by beneficial or pathogenic microbes? |

Influence on Ecosystem Dynamics and Chemical Ecology

For example, the ability of microbial volatiles to inhibit the growth of plant pathogens can influence plant health and productivity at a community level. nih.gov This, in turn, can affect the herbivores that feed on these plants and the predators that prey on those herbivores. The intricate web of interactions mediated by these chemical signals highlights their importance in maintaining ecological balance.

The full extent of the influence of methyl-alkenes on ecosystem dynamics remains an active area of research. Understanding the sources, sinks, and ecological consequences of these compounds is crucial for predicting how ecosystems will respond to environmental changes and for developing novel strategies for sustainable agriculture and pest management. nih.gov

Advanced Research Perspectives and Future Directions for Z 3 Methyl 2 Undecene Studies

Development of Novel Stereoselective Synthetic Methodologies

The precise stereochemistry of a pheromone is often crucial for its biological activity. For (Z)-3-Methyl-2-undecene, the (Z)- or cis-configuration at the double bond is paramount. While classical methods like the Wittig reaction can produce Z-alkenes, future research is focused on developing more efficient, scalable, and environmentally benign stereoselective synthetic methodologies.

Emerging strategies that show significant promise include:

Visible-Light Photocatalysis: This green chemistry approach uses light energy to promote the isomerization of the thermodynamically more stable E (trans) isomer to the desired Z isomer. ijbs.commdpi.com This method is atom-economical and often proceeds under mild, metal-free conditions. ijbs.commdpi.com

Transition Metal Catalysis: Novel catalysts based on metals like nickel and iron are being developed for the stereoselective synthesis of Z-alkenes. nih.gov For instance, nickel-catalyzed methods can achieve the difunctionalization of alkynes to produce tetrasubstituted Z-alkenes with high regio- and stereocontrol. nih.gov

Modified Horner-Wadsworth-Emmons (HWE) Reactions: While traditional HWE reactions often favor E-alkenes, modified reagents, such as those of the Still-Gennari type, can provide excellent Z-selectivity in the synthesis of trisubstituted alkenes. nih.gov

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Visible-Light Photocatalysis | Uses light and a photosensitizer to convert E-isomers to Z-isomers. | Environmentally benign, atom-economical, metal-free options available, mild reaction conditions. ijbs.commdpi.com | Requires specific photosensitizers; scalability can be a concern. |

| Transition Metal Catalysis (e.g., Ni, Fe) | Catalytic cycles involving metal complexes to control stereochemistry. | High efficiency and selectivity, good functional group tolerance. nih.gov | Cost of metal catalysts, potential for metal contamination in the product. |

| Modified HWE Reactions | Utilizes phosphonate (B1237965) reagents with electron-withdrawing groups to favor Z-alkene formation. | High Z-selectivity for certain substrates, well-established reaction class. nih.gov | Stoichiometric use of reagents, generation of phosphate byproducts. |

| Silver-Catalyzed Hydroalkylation | Couples terminal alkynes with alkylboranes to form Z-alkenes. | Extremely high Z:E ratios (>300:1 reported), broad functional group compatibility. | Requires specific boron-based reagents. |

Future work will likely focus on combining these approaches, developing more robust and cheaper catalysts, and applying these methods to the large-scale synthesis required for agricultural applications.

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

While the structure of this compound is known, the precise enzymatic machinery that stink bugs use to produce it is an active area of investigation. Recent research has overturned the assumption that insects primarily acquire such compounds from host plants or symbiotic microbes, showing instead that many have their own de novo biosynthetic capabilities. vt.eduscispace.com

Key future research directions include:

Identification of Terpene Synthases (TPS): Many insect pheromones, particularly in stink bugs, are terpene-based. msu.edu Research indicates that insect TPS enzymes have evolved from ancestral isoprenyl diphosphate synthases (IDS) involved in primary metabolism. msu.edumdpi.com Identifying the specific TPS responsible for the carbon skeleton of this compound is a primary goal. This involves screening candidate genes, expressing the enzymes, and testing their activity with precursors like farnesyl diphosphate (FPP). msu.edunih.gov

Characterization of Tailoring Enzymes: After the basic carbon skeleton is formed, other enzymes (e.g., oxidoreductases, methyltransferases) are likely required to introduce the methyl group and establish the double bond at the correct position. Unraveling this entire enzymatic cascade is crucial for a complete understanding of the biosynthesis.

Evolutionary Studies: Comparing the biosynthetic pathways and enzymes across different stink bug species can provide insights into the evolution of chemical communication. mdpi.com For example, the harlequin bug (Murgantia histrionica) and the brown marmorated stink bug (Halyomorpha halys) use similar pheromone components, suggesting a conserved enzymatic function. nih.govchemrxiv.org

Application of Advanced Spectroscopic Techniques for in situ Analysis

Studying how pheromones are released and dispersed in real-time and in a natural context (in situ) is a significant challenge. Traditional methods often involve trapping volatiles and analyzing them later in a lab. Future research will increasingly rely on advanced techniques that allow for real-time, sensitive, and non-invasive analysis.

Promising technologies include:

Raman Spectroscopy: This technique can provide a chemical fingerprint of volatile compounds. When combined with nanostructured probes, it has the potential to detect pheromones at extremely low concentrations in real-time without extensive sample preparation.

Bio-inspired Sensors: Researchers are developing sensors engineered from insect pheromone receptors (PRs). innovationnewsnetwork.com These "bio-electronic noses" offer the potential for unparalleled sensitivity and specificity, mimicking the insect's own olfactory system for real-time monitoring. innovationnewsnetwork.com

Automated Monitoring Systems: Integrating advanced sensors with IoT (Internet of Things) technology is leading to the development of smart traps. nih.govspringernature.com These systems can automatically detect, identify, and count target insects, transmitting data in real-time to provide precise information for pest management decisions. nih.govspringernature.com

These technologies will allow researchers to move beyond static measurements and study the dynamic processes of pheromone release and plume structure in response to environmental and social cues.

Integration of Omics Data for Systems-Level Understanding of its Biological Roles

A systems-level understanding of the role of this compound requires looking beyond the molecule itself to the genes, proteins, and metabolic networks that underpin its production and perception. The integration of "omics" data is central to this endeavor. nih.gov

Key research areas are:

Transcriptomics: By sequencing the RNA from insect antennae, researchers can identify the full suite of genes involved in olfaction. plos.orgnih.gov This includes odorant-binding proteins (OBPs) that transport pheromones, chemosensory proteins (CSPs), and the specific odorant receptors (ORs) that bind to this compound. plos.orgresearchgate.netnih.gov Comparing gene expression between males, females, and different developmental stages can pinpoint the most important genes. nih.gov

Proteomics: This involves studying the proteins expressed in relevant tissues. Proteomics can confirm that the genes identified through transcriptomics are actually translated into functional proteins (e.g., enzymes in pheromone glands, receptors in antennae).

Metabolomics: This is the large-scale study of small molecules (metabolites) within an organism. Comparative metabolomics can identify all the compounds regulated during pheromone production or perception, providing a snapshot of the insect's physiological state.

Multi-Omics Integration: The true power lies in combining these datasets. For example, researchers can correlate the expression of a specific odorant receptor gene (transcriptomics) with the presence of the receptor protein in the antenna (proteomics) and the insect's physiological response to the pheromone (metabolomics and electrophysiology). This integrated approach provides a holistic view from gene to function to behavior.

Computational Chemistry in Predictive Modeling of Reactivity and Interactions

Computational chemistry provides powerful in silico tools to complement experimental work, offering insights at a molecular level that are often difficult to obtain through laboratory methods alone.

Future directions in this area include:

Predictive Modeling of Receptor-Ligand Interactions: With the increasing availability of protein structures, either through experimental methods like cryo-EM or predictive tools like AlphaFold, it is now possible to model insect odorant receptors. Molecular docking simulations can then be used to predict how this compound binds to its specific receptor. mdpi.comvt.eduinnovationnewsnetwork.com These models can identify key amino acid residues involved in binding, which can then be validated experimentally through site-directed mutagenesis. ijbs.com

Virtual Screening for Agonists and Antagonists: Once a reliable receptor model is established, it can be used for structure-based virtual screening (SBVS) of large chemical libraries. msu.edu This can accelerate the discovery of novel compounds that either mimic (agonists) or block (antagonists) the action of the natural pheromone, which could be developed into new pest control agents. msu.edu

Quantum Mechanics (QM) for Reactivity Prediction: QM methods can be used to study the electronic structure of this compound and predict its chemical reactivity. nih.gov This can help in understanding its stability, potential degradation pathways in the environment, and the fundamental principles governing its interaction with the receptor.

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Homology Modeling / AlphaFold | Predicting the 3D structure of the specific odorant receptor (OR). | A 3D structural model of the receptor protein. |

| Molecular Docking | Simulating the binding of this compound to its receptor model. | Binding affinity, optimal binding pose, key interacting amino acid residues. mdpi.comvt.edu |

| Virtual Screening | Docking large libraries of chemical compounds into the receptor model. | A ranked list of potential new active or inhibitory molecules. msu.edu |